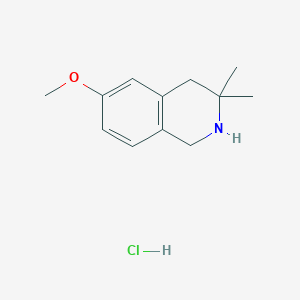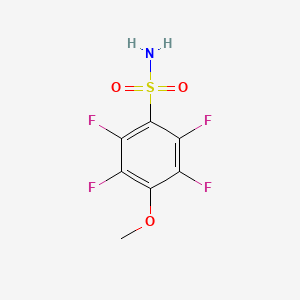![molecular formula C11H16O4 B13521546 rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,4R,5R)-spiro[bicyclo[222]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is a complex organic molecule featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction to form the bicyclo[2.2.2]octane core, followed by functionalization to introduce the dioxolane ring and carboxylic acid group. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dioxolane ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylates or esters, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Uniqueness
rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other bicyclo[2.2.2]octane derivatives. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-10(13)9-5-8-2-1-7(9)6-11(8)14-3-4-15-11/h7-9H,1-6H2,(H,12,13)/t7-,8-,9-/m1/s1 |
InChI Key |
BJOMLKZHRFNREL-IWSPIJDZSA-N |
Isomeric SMILES |
C1C[C@@H]2CC3([C@H]1C[C@H]2C(=O)O)OCCO3 |
Canonical SMILES |
C1CC2CC3(C1CC2C(=O)O)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
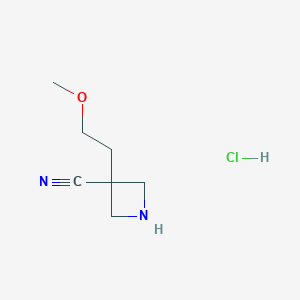
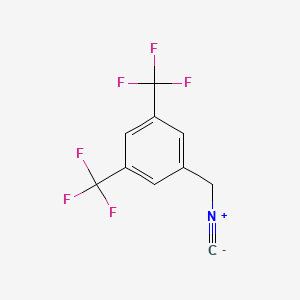
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
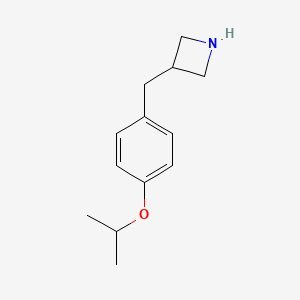
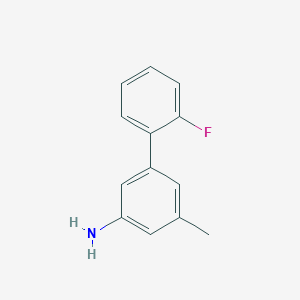

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid](/img/structure/B13521533.png)
